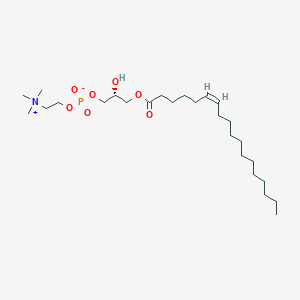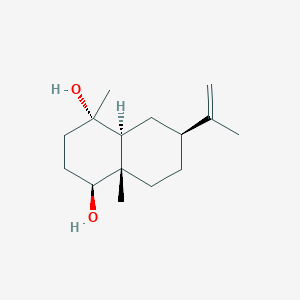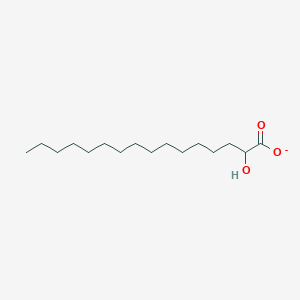
2-Hydroxypalmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxyhexadecanoate is a hydroxy fatty acid anion that is the conjugate base of 2-hydroxypalmitic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It is a 2-hydroxy fatty acid anion 16:0 and a long-chain fatty acid anion. It derives from a hexadecanoate. It is a conjugate base of a 2-hydroxyhexadecanoic acid.
Scientific Research Applications
Plant α-Oxidation Systems
2-Hydroxypalmitate plays a role in the α-oxidation systems of higher plants, particularly in seed and leaf α-oxidation systems. It is the primary 2-hydroxy acid formed from palmitic acid in various conditions and is involved in the intermediate stages of α-oxidation, potentially leading to the formation of other compounds like pentadecanal and CO2 (Shine & Stumpf, 1974).
Stereochemistry in Alpha-Oxidation
The D-configuration of this compound is a consistent feature in long-chain 2-hydroxy acids found in plants. This configuration is a result of the α-hydroxylation of palmitate, which is integral to the lipid biosynthesis and metabolism in plants (Hitchcock & Rose, 1971).
Hydroxylation in Bacterial Systems
This compound is a product of fatty acid hydroxylation in bacterial systems, like in Bacillus megaterium. This compound forms as a result of the omega-2 hydroxylation of long-chain fatty acids, highlighting its significance in bacterial lipid metabolism (Miura & Fulco, 1974).
Role in Cutin Biosynthesis
In the biosynthesis of cutin, a polymer in higher plants, this compound is involved as a precursor. The microsomal fraction from embryonic shoots of germinating Vicia faba hydroxylates 16-hydroxypalmitic acid to form dihydroxypalmitic acid, a major component of cutin (Soliday & Kolattukudy, 1978).
Effect on Monolayer Characteristics
2-Hydroxypalmitic acid influences the monolayer characteristics of hydroxypalmitic acids. Its position affects phase behavior and domain morphology in monolayers, highlighting its importance in understanding amphiphilic molecules' behavior at interfaces (Siegel, Vollhardt, & Cadenhead, 2005).
Enzymatic Activity in Human Peroxisomes
This compound is a substrate for human peroxisomal 2-hydroxy acid oxidases, specifically HAOX2. These enzymes are involved in fatty acid α-oxidation, highlighting the compound's role in human metabolic processes (Jones, Morrell, & Gould, 2000).
Analytical Chemistry Applications
This compound is analyzed in plasma using gas chromatography-mass spectrometry, indicating its presence and importance in human biochemistry (Seo et al., 2015).
properties
Molecular Formula |
C16H31O3- |
|---|---|
Molecular Weight |
271.42 g/mol |
IUPAC Name |
2-hydroxyhexadecanoate |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/p-1 |
InChI Key |
JGHSBPIZNUXPLA-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCC(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)[O-])O |
synonyms |
2-hydroxyhexadecanoate 2-hydroxyhexadecanoic acid 2-hydroxyhexadecanoic acid, (+-)-isomer 2-hydroxyhexadecanoic acid, (R)-isomer 2-hydroxyhexadecanoic acid, (S)-isomer alpha-hydroxypalmitic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



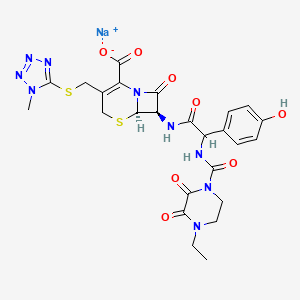
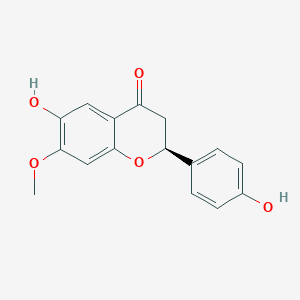
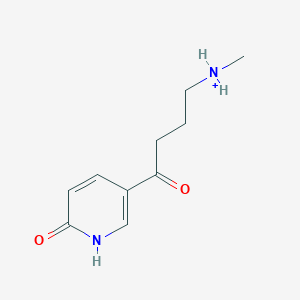
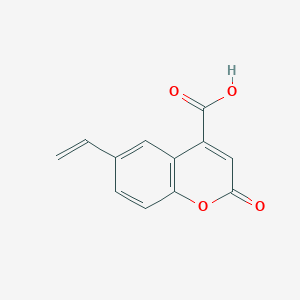
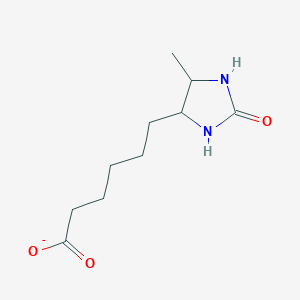


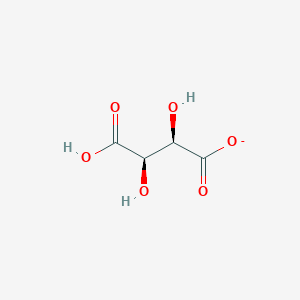

![1-hexadecanoyl-2-[(5Z,9Z)-hexacosadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264508.png)
